molecular formula C14H25NO3 B1199119 Cremastrine

Cremastrine

Cat. No.: B1199119
M. Wt: 255.35 g/mol
InChI Key: AVBKRVFZNFJQBK-FVCCEPFGSA-N
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Description

Cremastrine is a pyrrolizidine alkaloid isolated from the bulbs of Cremastra appendiculata, a plant species widely used in traditional medicine in Asia. This compound has shown significant anticholinergic activity, making it a subject of interest for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of cremastrine involves a streamlined process that proceeds in nine steps, with the longest linear sequence being seven steps. The overall yield of this synthesis is approximately 25.2%. The synthetic route features novel methodologies to construct the pyrrolizidine core, which is essential for the biological activity of this compound .

Industrial Production Methods

The use of efficient and scalable synthetic routes is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cremastrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols .

Scientific Research Applications

Cremastrine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying pyrrolizidine alkaloids and their synthetic methodologies.

    Biology: Investigated for its anticholinergic activity and potential therapeutic applications in treating conditions such as irritable bowel syndrome and chronic obstructive pulmonary disease.

    Medicine: Explored for its potential use in treating asthma and other respiratory conditions due to its selective muscarinic acetylcholine receptor subtype 3 (M3) ligand activity.

    Industry: Potential applications in the pharmaceutical industry for developing new drugs targeting muscarinic receptors

Mechanism of Action

Cremastrine exerts its effects by acting as a functional antagonist of muscarinic acetylcholine receptors. It selectively binds to the muscarinic M3 receptor, inhibiting the binding of endogenous acetylcholine. This inhibition leads to a reduction in the physiological effects mediated by the M3 receptor, such as smooth muscle contraction and glandular secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cremastrine

This compound is unique due to its selective binding to the muscarinic M3 receptor, which distinguishes it from other anticholinergic compounds. This selectivity makes it a promising candidate for treating specific conditions such as irritable bowel syndrome and chronic obstructive pulmonary disease .

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R,3R)-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C14H25NO3/c1-3-10(2)13(16)14(17)18-9-11-6-8-15-7-4-5-12(11)15/h10-13,16H,3-9H2,1-2H3/t10-,11-,12+,13-/m1/s1

InChI Key

AVBKRVFZNFJQBK-FVCCEPFGSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)OC[C@H]1CCN2[C@H]1CCC2)O

SMILES

CCC(C)C(C(=O)OCC1CCN2C1CCC2)O

Canonical SMILES

CCC(C)C(C(=O)OCC1CCN2C1CCC2)O

Synonyms

cremastrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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